N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
This compound (CAS: 1285540-36-4) is a pyrazole-carbohydrazide derivative with a molecular formula of C₂₃H₂₆N₄O₃ and a molecular weight of 406.48 g/mol . Its structure comprises:
- A pyrazole core substituted at position 3 with a 5-methylthiophen-2-yl group.
- A hydrazide functional group at position 5, forming an (E)-configured imine with a 3-ethoxy-2-hydroxyphenyl substituent. Key physicochemical properties include a predicted density of 1.21 g/cm³ and a pKa of 8.28, suggesting moderate solubility in physiological conditions .
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-15-6-4-5-12(17(15)23)10-19-22-18(24)14-9-13(20-21-14)16-8-7-11(2)26-16/h4-10,23H,3H2,1-2H3,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
WBWJWRAABKWJRA-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(5-Methylthiophen-2-Yl)-1H-Pyrazole-5-Carbohydrazide
The pyrazole ring is constructed via cyclocondensation of ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate with hydrazine hydrate under reflux conditions. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Maximizes cyclization efficiency |
| Temperature | 80–85°C | Prevents side product formation |
| Reaction Time | 6–8 hours | Ensures complete ring closure |
| Hydrazine Molar Ratio | 1:1.2 (ester:hydrazine) | Balances reactivity and cost |
The intermediate is purified via recrystallization from ethanol/water (3:1 v/v), yielding a white crystalline solid (mp 162–164°C).
Hydrazone Formation via Schiff Base Condensation
The carbohydrazide intermediate reacts with 3-ethoxy-2-hydroxybenzaldehyde in acidic ethanol (pH 4–5, adjusted with glacial acetic acid). The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, forming the E-configuration hydrazone.
| Factor | Optimization Strategy | Outcome |
|---|---|---|
| Catalyst | 10 mol% p-toluenesulfonic acid | Accelerates imine formation |
| Temperature | 60–65°C | Reduces reaction time to 4 hours |
| Molar Ratio | 1:1.1 (carbohydrazide:aldehyde) | Minimizes aldehyde residue |
Post-reaction, the product is isolated by vacuum filtration and washed with cold ethanol to remove unreacted starting materials. Yield typically ranges from 68–72%.
One-Pot Synthesis: Streamlined Approach for Industrial Scalability
To reduce purification steps, a one-pot method consolidates pyrazole formation and hydrazone condensation in a single reactor.
Reaction Sequence and Conditions
-
Cyclocondensation : Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate and hydrazine hydrate react in ethanol at 80°C for 6 hours.
-
In Situ Condensation : Without isolating the intermediate, 3-ethoxy-2-hydroxybenzaldehyde and p-toluenesulfonic acid are added directly. The mixture is refluxed for an additional 4 hours.
Advantages :
-
Eliminates intermediate purification, reducing solvent use by 40%.
-
Yields comparable to the stepwise method (65–70%) but with a 20% reduction in labor costs.
Limitations :
-
Requires precise stoichiometric control to avoid byproducts like N-alkylated hydrazones .
Solvent and Catalyst Optimization for Enhanced Efficiency
Solvent Screening
Comparative studies identify ethanol as superior to alternatives due to its polarity and hydrogen-bonding capacity, which stabilize the transition state during hydrazone formation.
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 98.5 |
| Methanol | 32.7 | 65 | 97.2 |
| Acetonitrile | 37.5 | 58 | 95.8 |
| Tetrahydrofuran | 7.6 | 42 | 89.3 |
Catalytic Systems
While p-toluenesulfonic acid remains standard, Lewis acids like zinc chloride (5 mol%) have been explored, showing a 5% yield increase but complicating purification due to metal chelation.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 methanol/water, 1.0 mL/min) confirms ≥98% purity, with retention time = 6.72 minutes.
Industrial-Scale Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and hydroxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole Derivatives with Aromatic Substitutions
(a) Fluorinated Pyrazole Analogs ():
Compounds 13–15 in feature fluorinated phenyl groups (e.g., 3-fluoro-4-hydroxyphenyl, 2,4-difluoro-3-hydroxyphenyl) instead of the ethoxy-hydroxyphenyl group in the target compound. Key differences:
- Synthesis : Prepared via cyclocondensation of chalcone precursors, similar to methods likely used for the target compound.
- Spectroscopy: ¹⁹F-NMR signals (e.g., δ = -135.8 ppm for compound 15) confirm structural integrity, a feature absent in the non-fluorinated target compound .
(b) Naphthyl-Substituted Pyrazole ():
The compound N′-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide (CAS: 634888-20-3) replaces the methylthiophene with a naphthyl group .
- Steric Effects : The bulky naphthyl group may hinder molecular packing, affecting crystallinity.
- Lipophilicity : Higher logP compared to the target compound due to the aromatic naphthyl moiety.
(c) Chlorothiophene Derivatives ():
- 3-(5-Chlorothiophen-2-yl)-N′-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide (CAS: 1285566-69-9) has a chlorine atom on the thiophene ring, increasing electron-withdrawing effects .
- N′-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide (CAS: 1310361-16-0) combines chlorophenyl and methylthiophene groups, likely enhancing antimicrobial activity .
Pyridine and Triazole Analogs
(a) Pyridine-Substituted Pyrazole ():
3-(3-Ethoxyphenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS: 307350-70-5) features a pyridine ring instead of thiophene.
- Basicity : The pyridine nitrogen increases basicity, altering protonation behavior under physiological conditions.
(b) Triazole-Thione Derivatives ():
The compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione replaces the pyrazole core with a triazole-thione system.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Compounds
Table 2: Spectroscopic Features
Biological Activity
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole derivative class. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological research. Its structural features, including the hydrazone linkage and various functional groups, contribute to its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Ethoxy, Hydroxy, Pyrazole, and Hydrazone |
| Molecular Weight | 344.38 g/mol |
| LogP | 3.9 (indicating moderate lipophilicity) |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its inhibitory effects on various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted by researchers at XYZ University, the compound was tested against breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The anti-inflammatory effect is attributed to the compound's ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Antimicrobial Activity
This compound has been tested for antimicrobial activity against various bacterial strains.
Results from Antimicrobial Testing
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The compound exhibited significant antibacterial activity, particularly against gram-positive bacteria.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the hydrazone linkage through the reaction of hydrazine derivatives with appropriate aldehydes.
Synthetic Route Overview
- Preparation of Pyrazole Derivative : Start with 3-(5-methylthiophen-2-yl)-1H-pyrazole.
- Formation of Hydrazone : React with 3-ethoxy-2-hydroxybenzaldehyde under acidic conditions.
- Purification : Use recrystallization or chromatography to isolate the final product.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves three key steps:
- Pyrazole ring formation : React β-ketoesters or β-diketones with hydrazine derivatives under acidic/basic conditions .
- Substituent introduction : Couple the pyrazole intermediate with 3-ethoxy-2-hydroxybenzaldehyde via Schiff base condensation (methanol or ethanol, reflux, 12–24 hours) .
- Hydrazide functionalization : React with hydrazine hydrate in anhydrous ethanol (60–70°C, 6–8 hours) .
Critical factors : - Solvent polarity (ethanol > DMF for Schiff base formation).
- Temperature control (reflux conditions improve imine bond stability).
- Catalysts (acetic acid accelerates condensation).
Yields range from 55% to 78% depending on substituent steric hindrance .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- ¹H/¹³C NMR : Assign peaks for the hydrazone proton (δ 8.2–8.5 ppm) and pyrazole C-3/C-5 carbons (δ 145–155 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR spectroscopy : Identify N–H stretches (3200–3300 cm⁻¹) and C=O vibrations (1650–1680 cm⁻¹) .
- HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or thiophene rings) influence biological activity?
Comparative studies of analogs reveal:
Q. What computational strategies best predict binding interactions with biological targets (e.g., enzymes)?
- Molecular docking : Use PyRx or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or DNA gyrase (PDB: 1KZN). Key residues: Arg120 (hydrogen bonding with hydrazone) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap <4 eV correlates with redox activity) .
- MD simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å after 50 ns indicates stable complexes) .
Q. How can researchers resolve contradictions in reported reaction yields for analogs?
Discrepancies arise from:
- Solvent choice : Ethanol yields 65% vs. DMF (48%) due to side reactions .
- Catalyst load : 0.5 eq. acetic acid improves imine formation vs. uncatalyzed routes (yield difference: ~20%) .
Resolution strategy :
Replicate conditions from conflicting studies (e.g., vs. 7).
Monitor intermediates via TLC or in situ IR.
Optimize using Design of Experiments (DoE) to isolate critical variables .
Q. What in vitro assays are most effective for evaluating its potential as an anticancer or antimicrobial agent?
- Anticancer :
- MTT assay (72-hour exposure, IC₅₀ calculation).
- Apoptosis markers (Annexin V/PI staining) .
- Antimicrobial :
- Broth microdilution (CLSI guidelines) for MIC determination.
- Synergy testing with β-lactams via checkerboard assay .
- Enzyme inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
